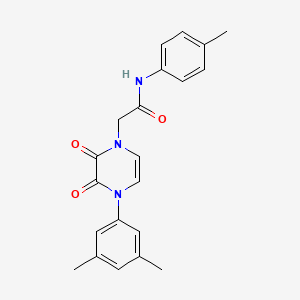

![molecular formula C14H20N4O3 B2436090 N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide CAS No. 2097915-12-1](/img/structure/B2436090.png)

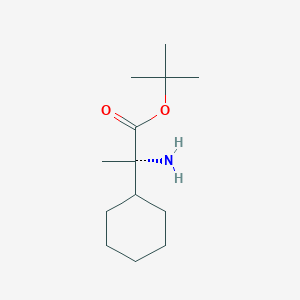

N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide, also known as DMXAA, is a synthetic compound that has shown potential in cancer treatment. The compound has been extensively studied in the scientific community for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer research. In

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, using citrazinic acid as a starting material, highlights the antimicrobial potential of compounds with pyrimidine structures. These compounds, synthesized through a series of chemical reactions involving cyanothio-acetamide, ethyl chloroacetate, and sodium methoxide among others, showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Heterocyclic Derivatives and Structural Analysis

Research on the heterocyclic derivatives of guanidine, including the synthesis and X-ray structure determination, provides insights into the chemical properties and potential applications of such compounds in scientific research. The study outlines the synthesis process and structural analysis of compounds derived from ketene's action on specific guanidine derivatives, revealing their potential for further chemical and pharmaceutical exploration (Banfield et al., 1987).

Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety

Another significant area of research involves the synthesis of new heterocycles incorporating the antipyrine moiety, demonstrating their antimicrobial activity. By utilizing key intermediates for the synthesis of various heterocyclic compounds, this study contributes to the understanding of the antimicrobial properties of these compounds, which could have implications for the development of new antimicrobial agents (Bondock et al., 2008).

Radiosynthesis for Imaging Applications

In the field of radiopharmaceuticals, the radiosynthesis of specific radioligands for imaging the translocator protein (18 kDa) with PET is a notable application. The synthesis of these ligands, including the process of labeling with fluorine-18, showcases the potential of pyrimidine derivatives in the development of diagnostic tools and therapeutic agents in medical research (Dollé et al., 2008).

Synthesis and Pharmacological Evaluation as Anticonvulsant Agents

The synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and their evaluation as anticonvulsant agents illustrate the therapeutic potential of pyrimidine derivatives. This study highlights the synthesis process and the pharmacological evaluation of these compounds, indicating their moderate anticonvulsant activity and potential for further development as therapeutic agents (Severina et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a pyrimidine core, have been found to interact with g protein-coupled receptors, such as orexin receptors . These receptors are expressed throughout the central nervous system and play a crucial role in the regulation of the sleep/wake cycle .

Mode of Action

Similar compounds have been shown to act as antagonists to their target receptors . An antagonist binds to a receptor but does not activate it, thereby blocking it from being activated by other substances. This can result in changes to cellular signaling pathways and physiological responses.

Pharmacokinetics

Similar compounds have been described as orally active , suggesting that they can be absorbed through the digestive tract

Propiedades

IUPAC Name |

N-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-9-6-13(17-10(2)16-9)21-12-4-5-18(8-12)14(20)7-15-11(3)19/h6,12H,4-5,7-8H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZGZSQYVGKXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide](/img/structure/B2436016.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2436017.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2436019.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2436023.png)

![2-[(4-Methylpentyl)oxy]acetic acid](/img/structure/B2436025.png)

![(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2436026.png)